molecular formula C13H25N B13191295 3-[(4-Methylcyclohexyl)methyl]piperidine

3-[(4-Methylcyclohexyl)methyl]piperidine

Cat. No.: B13191295
M. Wt: 195.34 g/mol
InChI Key: VZFDVXPZKKEMCS-UHFFFAOYSA-N
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Description

3-[(4-Methylcyclohexyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 4-methylcyclohexyl group attached to the piperidine ring via a methylene bridge. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylcyclohexyl)methyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylcyclohexylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-methylcyclohexylmethyl piperidone using a palladium catalyst. This process is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylcyclohexyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Methylcyclohexyl)methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Methylcyclohexyl)methyl]piperidine involves its interaction with specific molecular targets. In biological systems, it may interact with neurotransmitter receptors or enzymes, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(n-Methylcyclohexyl)methyl]piperidine
  • Phencyclidine (PCP)
  • N-Methylpiperidine

Comparison

3-[(4-Methylcyclohexyl)methyl]piperidine is unique due to its specific structural features, such as the 4-methylcyclohexyl group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For example, phencyclidine (PCP) has a different aromatic moiety and exhibits different pharmacological effects .

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

3-[(4-methylcyclohexyl)methyl]piperidine

InChI

InChI=1S/C13H25N/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13/h11-14H,2-10H2,1H3

InChI Key

VZFDVXPZKKEMCS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC2CCCNC2

Origin of Product

United States

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